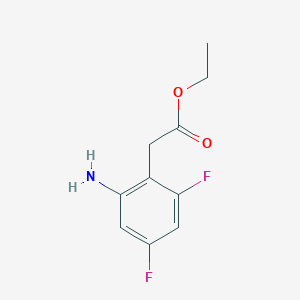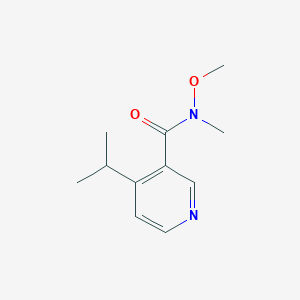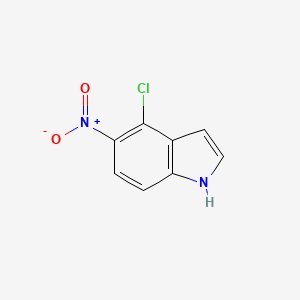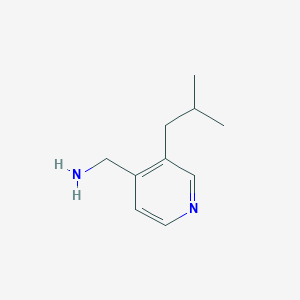
(3-Isobutylpyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isobutylpyridin-4-yl)methanamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isobutylpyridin-4-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the Gabriel synthesis is a well-known method for preparing primary amines, including this compound . This method involves the reaction of phthalimide with potassium hydroxide, followed by the addition of an alkyl halide and subsequent hydrolysis to yield the desired amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and other advanced techniques to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Isobutylpyridin-4-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(3-Isobutylpyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Isobutylpyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-4-yl)methanamine: A similar compound with a methyl group attached to the nitrogen atom.
N,N-Dimethylethanamine: Another related compound with two methyl groups attached to the nitrogen atom.
Uniqueness
(3-Isobutylpyridin-4-yl)methanamine is unique due to its specific structure, which includes an isobutyl group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
[3-(2-methylpropyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C10H16N2/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI Key |
SFYSPOBKGGPJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)


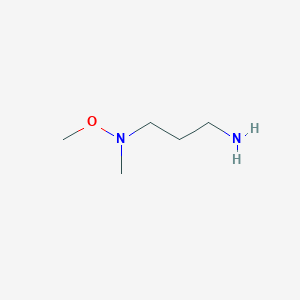

![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)

